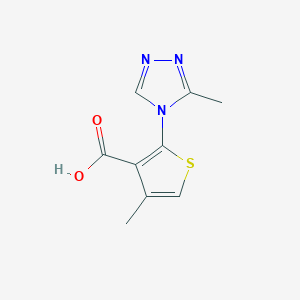
4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid is a heterocyclic compound that contains both a thiophene ring and a triazole ring These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis. Catalysts may also be used to accelerate the reaction and improve the overall yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine: The compound’s biological activity makes it a candidate for drug development. It has been investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to interact with metal ions, which can play a role in the compound’s biological activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, further contributing to its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound contains a triazole ring similar to 4-Methyl-2-(3-methyl-4H-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid but lacks the thiophene ring.
2-(4-Methyl-1,2,4-triazol-3-yl)thiophene: This compound contains both a thiophene and a triazole ring but differs in the position of the methyl group and the carboxylic acid functionality.
Uniqueness
This compound is unique due to the presence of both a thiophene and a triazole ring in its structure This combination of rings imparts distinct chemical properties and biological activities that are not observed in compounds containing only one of these rings
Propriétés
Numéro CAS |
105920-82-9 |
|---|---|
Formule moléculaire |
C9H9N3O2S |
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
4-methyl-2-(3-methyl-1,2,4-triazol-4-yl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2S/c1-5-3-15-8(7(5)9(13)14)12-4-10-11-6(12)2/h3-4H,1-2H3,(H,13,14) |
Clé InChI |
DTNGZNHGORZJEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=C1C(=O)O)N2C=NN=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


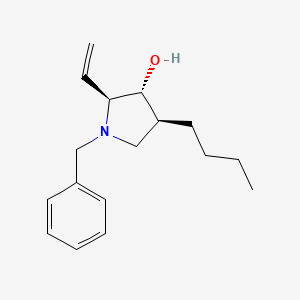
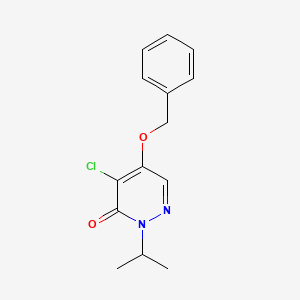
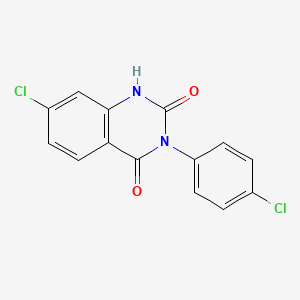

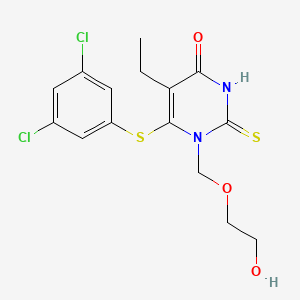
![methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate](/img/structure/B12908387.png)
![N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine](/img/structure/B12908398.png)
![6-Chloro-N-[(4-methoxyphenyl)methyl]-5-nitropyrimidin-4-amine](/img/structure/B12908400.png)
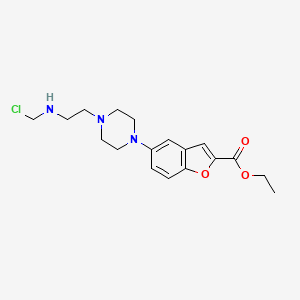
![5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12908416.png)
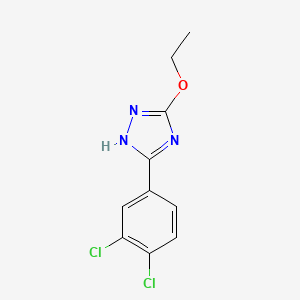
![3-Tert-butyl-4-[3-(dimethylamino)propyl]-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B12908418.png)


